molecular formula C7H10N2 B122821 4-(Methyl-d3)-1,3-benzenediamine CAS No. 71111-08-5

4-(Methyl-d3)-1,3-benzenediamine

Cat. No. B122821
CAS RN: 71111-08-5
M. Wt: 125.19 g/mol
InChI Key: VOZKAJLKRJDJLL-FIBGUPNXSA-N
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Description

The compound is a derivative of benzenediamine, which is an organic compound consisting of a benzene ring substituted with two amine groups. The “Methyl-d3” likely refers to a methyl group (CH3) where the hydrogen atoms have been replaced with deuterium (D), a heavier isotope of hydrogen .


Molecular Structure Analysis

The molecular structure of “4-(Methyl-d3)-1,3-benzenediamine” would likely consist of a benzene ring with amine groups (-NH2) attached at the 1 and 3 positions, and a deuterated methyl group (-CD3) at the 4 position .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(Methyl-d3)-1,3-benzenediamine” are not available, benzenediamines and their derivatives are often involved in reactions such as condensation, oxidation, and complexation .

Scientific Research Applications

Characterization in Hemoglobin Adducts

4-(Methyl-d3)-1,3-benzenediamine, as part of 4,4'-methylenedianiline (MDA), is studied for its role in the bioactivation and detoxification processes within the body. The formation of hemoglobin (Hb) adducts from non-nitroso metabolites of MDA, a metabolite of 4, 4'-methylenediphenyl diisocyanate (MDI), used in polyurethane foam manufacturing, indicates the importance of extrahepatic peroxidative metabolism. The study concluded that peroxidative metabolism is a significant pathway for the bioactivation of MDA, potentially leading to genotoxic intermediates, emphasizing the significance of Hb adduct analysis for identifying reactive intermediates in vivo (Kautiainen, Wachtmeister & Ehrenberg, 1998).

Neuroleptic Activity of Benzamides

Research involving benzamides of N,N-disubstituted ethylenediamines, including 4-(Methyl-d3)-1,3-benzenediamine derivatives, sheds light on their potential neuroleptic (antipsychotic) activities. The study explored the correlation between structure and neuroleptic activity, emphasizing the importance of specific substitutions on the benzamide molecule to enhance its activity. This work contributes to understanding how structural variations of benzamides can influence their pharmacological properties (Iwanami, Takashima, Hirata, Hasegawa & Usuda, 1981).

Chemical Stability and Brain Uptake of Technetium Tracers

4-(Methyl-d3)-1,3-benzenediamine is also involved in studies related to brain imaging and diagnostics. Technetium-99m-N1-(2-mercapto-2-methylpropyl)-N2-(2-propargylthio-2- methylpropyl)-1,2-benzenediamine (T691), which includes a 1,2-benzenediamine derivative, has shown promise as a new tracer for cerebral perfusion. The compound demonstrated excellent in vitro chemical stability and displayed a cerebral uptake consistent with cerebral blood flow, indicating its potential application in clinical cerebral blood flow tracing (Taylor, Frey, Baldwin, Papadopoulos, Petry, Rogers, McBride, Kerr & Kuhl, 1992).

Future Directions

The future directions for research on “4-(Methyl-d3)-1,3-benzenediamine” and similar compounds could involve exploring their potential applications in areas such as pharmaceuticals, materials science, and chemical synthesis .

properties

IUPAC Name

4-(trideuteriomethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKAJLKRJDJLL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991420
Record name 4-(~2~H_3_)Methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methyl-d3)-1,3-benzenediamine

CAS RN

71111-08-5
Record name 1,3-Benzenediamine, 4-(methyl-d3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071111085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(~2~H_3_)Methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71111-08-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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